(3E)-6-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
(3E)-6-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a chloro group, a dimethoxyphenyl group, and a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(3E)-6-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-6-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(3E)-6-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H14ClNO5 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
6-chloro-3-[(Z)-2-(2,4-dimethoxyphenyl)-2-hydroxyethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C18H14ClNO5/c1-23-11-4-5-12(17(8-11)24-2)15(21)9-14-18(22)25-16-6-3-10(19)7-13(16)20-14/h3-9,21H,1-2H3/b15-9- |
InChI Key |
ZVGDLGAFFPAKIQ-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=C/C2=NC3=C(C=CC(=C3)Cl)OC2=O)/O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=CC2=NC3=C(C=CC(=C3)Cl)OC2=O)O)OC |
Origin of Product |
United States |
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